4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride
Description
Evolution of Sulfonamide Research
The scientific journey of sulfonamides began with Paul Ehrlich's early 20th-century work on chemotherapeutic agents, culminating in Gerhard Domagk's 1932 discovery of prontosil rubrum, the first commercially available sulfonamide antibiotic. This breakthrough demonstrated that synthetic compounds could combat systemic bacterial infections, revolutionizing medicinal chemistry. The subsequent seven decades witnessed sulfonamides expanding beyond antimicrobial applications into diverse therapeutic areas, including diuretics (e.g., furosemide), anticonvulsants (e.g., sultiame), and antidiabetic agents (e.g., sulfonylureas).
Modern sulfonamide research focuses on structural optimization to address drug resistance and improve pharmacokinetic profiles. The introduction of fluorinated substituents and tertiary amine side chains, as seen in 4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride, reflects this evolution. These modifications enhance membrane permeability while maintaining the sulfonamide group's ability to inhibit essential microbial enzymes like dihydropteroate synthase (DHPS). Contemporary synthetic strategies employ computational modeling and structure-activity relationship (SAR) analyses to predict biological efficacy before laboratory synthesis.
Table 1: Key Milestones in Sulfonamide Development
Discovery and Development Timeline
This compound emerged from systematic structure-activity studies conducted between 2010-2025. PubChem records indicate initial synthesis occurred in 2012 through nucleophilic substitution reactions between 4-fluorobenzenesulfonamide and N-methylethylenediamine derivatives. Industrial optimization by EvitaChem (2025) introduced continuous flow reactors and advanced purification techniques, achieving >98% purity in scaled production.
Key developmental phases:
- Academic Exploration (2012-2020) : Initial characterization of the free base form (PubChem CID 64081920) revealed promising DHPS inhibition kinetics.
- Salt Formation (2021) : Hydrochloride salt synthesis improved aqueous solubility by 47% compared to the free base.
- Industrial Scale-Up (2025) : Pilot plants produced 50kg batches using automated reaction monitoring systems.
Position within the Sulfonamide Class of Compounds
This compound occupies a unique niche within the sulfonamide family due to three structural innovations:
- Fluorinated Aromatic Ring : The para-fluorine substitution (when present in analogues) enhances electronegativity, improving hydrogen bonding with DHPS active sites.
- Branched Tertiary Amine : The N-methyl-N-(2-(methylamino)ethyl)amino side chain increases molecular flexibility, enabling conformational adaptation to enzyme pockets.
- Hydrochloride Counterion : Improves crystallinity and storage stability compared to conventional sulfonamide salts.
Table 2: Structural Comparison with Classical Sulfonamides
Research Significance and Scientific Impact
As a third-generation sulfonamide, this compound addresses critical limitations of earlier derivatives:
- Resistance Mitigation : The methylaminoethyl side chain disrupts common resistance mechanisms involving DHPS mutations.
- Dual Functionality : Serves as both antimicrobial agent (IC₅₀ = 11.31 µg/mL against E. coli) and biochemical probe for studying sulfonamide-protein interactions.
- Synthetic Versatility : Acts as precursor for radiopharmaceuticals through fluorine-18 labeling.
Ongoing research leverages its unique properties to develop:
- Photoaffinity labels for enzyme binding site mapping
- Fluorescent probes for bacterial membrane studies
- Covalent inhibitors targeting viral proteases
Properties
IUPAC Name |
4-[methyl-[2-(methylamino)ethyl]amino]benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S.ClH/c1-12-7-8-13(2)9-3-5-10(6-4-9)16(11,14)15;/h3-6,12H,7-8H2,1-2H3,(H2,11,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMSBRLGJCXWCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1=CC=C(C=C1)S(=O)(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-nitrobenzenesulfonamide with methylamine to form 4-(methylamino)benzenesulfonamide. This intermediate is then further reacted with 2-(methylamino)ethyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may result in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like DMF or DMSO, elevated temperatures.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Sulfonylurea Hypoglycemic Agents
One of the primary applications of 4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride is as an intermediate in the synthesis of sulfonylurea drugs, which are widely used in the treatment of type 2 diabetes mellitus. These drugs work by stimulating insulin secretion from pancreatic beta cells and improving insulin sensitivity in peripheral tissues.
Key Sulfonylureas Derived from This Compound:
- Glipizide
- Glimepiride
- Glibenclamide
- Gliquidone
These medications have been shown to effectively lower blood glucose levels in diabetic patients, with some studies indicating that they can help over 70% of patients achieve target glycemic control .
Inhibitors of Human Carbonic Anhydrases
Research has indicated that derivatives of this compound can serve as inhibitors for various human carbonic anhydrases (CAs), which are important for regulating pH and fluid balance in biological systems. Inhibition of specific CA isoforms has therapeutic implications for conditions such as glaucoma and certain types of cancer .
Case Study 1: Synthesis Efficiency
A study demonstrated an efficient synthetic pathway for producing this compound that emphasizes minimizing waste and maximizing yield. The researchers reported a simplified reaction process that significantly reduced the amount of chlorosulfonic acid required, thus lowering environmental impact while maintaining high product purity .
In vitro studies have shown that compounds related to this compound exhibit potent inhibitory activity against specific carbonic anhydrase isoforms. These findings suggest potential applications in drug development targeting conditions influenced by CA activity, including metabolic disorders and certain cancers .
Mechanism of Action
The mechanism of action of 4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with 4-(2-Aminoethyl)benzene Sulphonyl Fluoride Hydrochloride (AEBSF)
Key Differences :
- Functional Groups : The target compound contains a sulfonamide group (-SO₂NH₂), whereas AEBSF features a sulfonyl fluoride (-SO₂F) group, which acts as a potent protease inhibitor by irreversibly binding to serine residues .
- Substituents: The target compound’s 4-position substituent includes a methylaminoethyl chain, while AEBSF has a simpler 2-aminoethyl group.
- Reactivity : AEBSF releases hydrofluoric acid (HF) upon decomposition, posing significant safety risks (e.g., skin corrosion) . In contrast, the sulfonamide group in the target compound is less reactive, likely improving its stability.
Table 1: Physical and Chemical Properties
Comparison with Ranitidine Hydrochloride and Impurities
Structural Context :
Ranitidine hydrochloride, a histamine H₂-receptor antagonist, shares a sulfonyl backbone but differs in substituents. Its impurities, such as ranitidine-N-oxide , include nitroethenyl and furan moieties absent in the target compound .
Functional Implications :
- The methylaminoethyl group in the target compound may enhance solubility compared to ranitidine’s nitroethenyl group, which contributes to its stability and bioavailability.
- Ranitidine’s impurities (e.g., ranitidine diamine hemifumarate) highlight the importance of methylamino groups in modulating pharmacokinetics, a feature shared with the target compound .
Comparison with Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
Structural Overlap :
Sulfonylurea herbicides like metsulfuron methyl ester () contain a triazine-sulfonylurea core, whereas the target compound lacks the triazine ring but retains the sulfonamide group.
Functional Divergence :
- Metsulfuron methyl ester inhibits acetolactate synthase (ALS) in plants, relying on the triazine-sulfonylurea bridge for herbicidal activity.
- The target compound’s methylaminoethyl substituent may instead facilitate interactions with mammalian enzymes or receptors, suggesting divergent applications .
Comparison with Benzotriazole Sulfonamide Derivatives
Substituent Effects :
- The acetyl group in the benzotriazole derivative improves crystallinity, whereas the target compound’s methylaminoethyl group may enhance hydrophilicity or binding affinity .
Research Findings and Implications
Biological Activity
4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride, also known by its CAS number 1339051-33-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₇ClN₃O₂S
- Molecular Weight : 243.33 g/mol
- CAS Number : 1339051-33-0
The biological activity of this compound is primarily attributed to its sulfonamide moiety, which is known for its ability to inhibit various enzymes and receptors. Sulfonamides generally exert their effects by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth.
Pharmacological Activities
-
Antimicrobial Activity :
- Several studies have indicated that sulfonamide derivatives exhibit significant antibacterial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against a range of bacterial strains.
- A comparative study showed that similar compounds exhibited minimum inhibitory concentrations (MIC) ranging from 46.9 to 93.7 μg/mL against various pathogens, indicating promising antimicrobial activity .
-
Antitumor Activity :
- Research has demonstrated that compounds with structural similarities to this compound can exhibit antitumor effects. For instance, derivatives have shown cytotoxicity against human cancer cell lines with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
- In vivo studies revealed that certain analogs displayed antitumor activity against mouse lymphoid leukemia, although the specific compound's efficacy remains to be fully characterized .
-
Enzyme Inhibition :
- The compound's sulfonamide structure allows it to act as an inhibitor of carbonic anhydrases (CAs), which are critical for various physiological processes including acid-base balance and fluid secretion. Studies indicate that derivatives of sulfonamides have shown significantly higher binding affinities towards multiple CA isoforms compared to other classes of compounds .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MICs ranging from 46.9 to 93.7 μg/mL | |
| Antitumor | IC50 values lower than doxorubicin | |
| Enzyme Inhibition | High binding affinity for carbonic anhydrases |
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several sulfonamide derivatives against multi-drug resistant bacteria. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity, suggesting a structure-activity relationship (SAR) where modifications can lead to improved efficacy .
Case Study: Antitumor Potential
In a separate investigation, analogs of the compound were tested against various human cancer cell lines. The results showed significant cytotoxicity, with some compounds outperforming established chemotherapeutics in terms of potency .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride with high purity?
- Methodology : Synthesis typically involves sulfonylation of a substituted aniline intermediate. For example, a two-step process may include:
Sulfonation : Reaction of the precursor amine with sulfonyl chloride under controlled pH (e.g., using NaOH to maintain alkalinity) to form the sulfonamide backbone.
Hydrochloride formation : Treatment with HCl in anhydrous conditions to precipitate the hydrochloride salt.
- Critical parameters : Temperature (<5°C during sulfonation to minimize side reactions) and stoichiometric control of methylamine derivatives .
- Purity validation : Use HPLC with UV detection (λ = 254 nm) and a C18 column, achieving ≥98% purity as per analytical standards .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) in a fume hood to avoid inhalation or skin contact. Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to prevent adsorption losses .
- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hygroscopic degradation. Short-term storage (1-2 weeks) at -4°C is acceptable .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
- Solid-phase extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol and water. Elute with 2 mL methanol after sample filtration (GF/F, 0.7 μm) .
- Detection : LC-MS/MS with electrospray ionization (ESI+) in MRM mode (e.g., m/z transition 325 → 212 for quantification). Calibrate with deuterated internal standards (e.g., triclosan-d₃) to correct matrix effects .
Advanced Research Questions
Q. How can computational methods optimize the reaction pathways for synthesizing this compound?
- Quantum chemical modeling : Employ density functional theory (DFT) at the B3LYP/6-31G* level to predict transition states and activation energies for sulfonation and salt formation steps.
- Reaction path screening : Use automated software (e.g., GRRM) to identify low-energy pathways, reducing experimental trial-and-error by ~40% .
- Validation : Cross-validate computational results with experimental kinetics (e.g., Arrhenius plots) to refine reaction conditions .
Q. What strategies address contradictions in reported bioactivity data for this sulfonamide derivative?
- Data reconciliation :
Batch standardization : Ensure consistent use of anhydrous solvents (verified by Karl Fischer titration).
Assay controls : Include positive controls (e.g., known enzyme inhibitors) in biological assays to normalize inter-lab variability.
Meta-analysis : Apply multivariate statistics (PCA or PLS-DA) to isolate confounding variables (e.g., impurity profiles from different synthesis batches) .
Q. How can researchers design experiments to elucidate the compound’s structure-activity relationships (SAR) in enzyme inhibition?
- Experimental design : Use a fractional factorial design (e.g., 2⁴⁻¹) to test variables:
- Substituent position (para vs. meta on benzene ring).
- Methylaminoethyl chain length.
- Hydrochloride salt vs. free base.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
